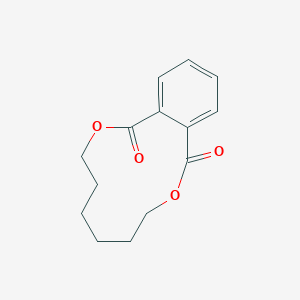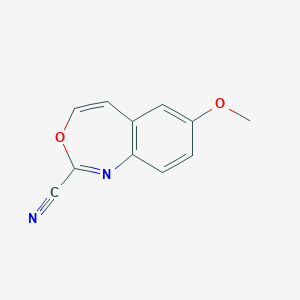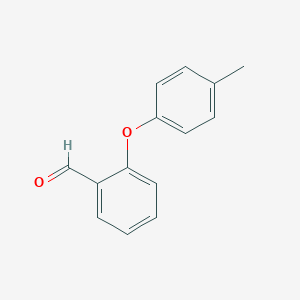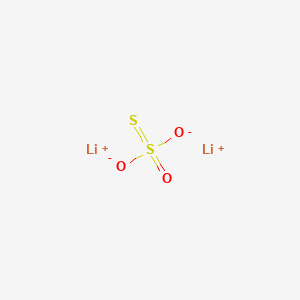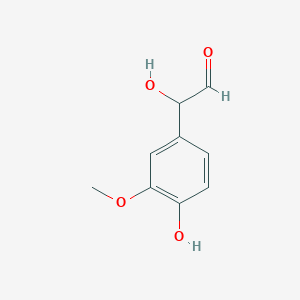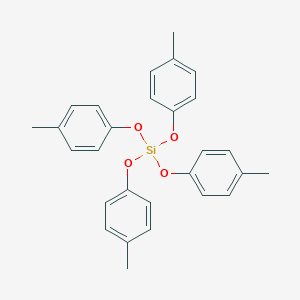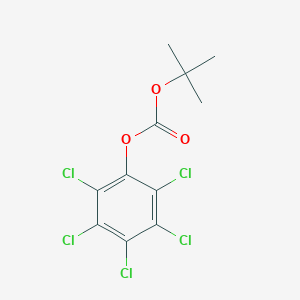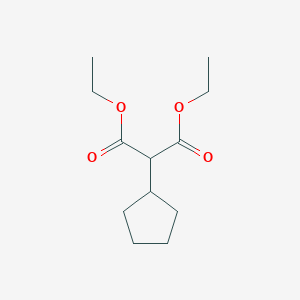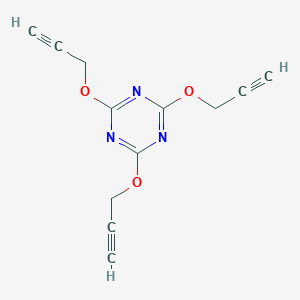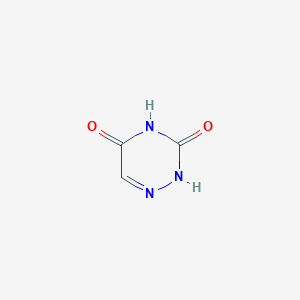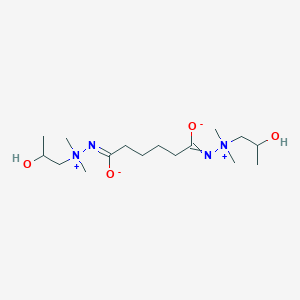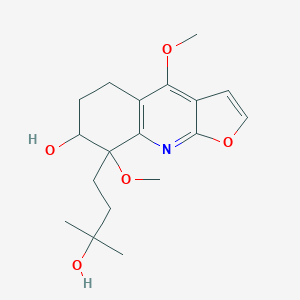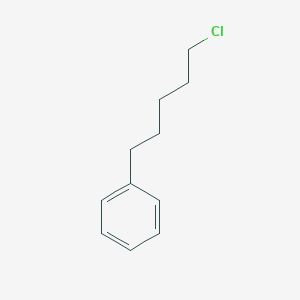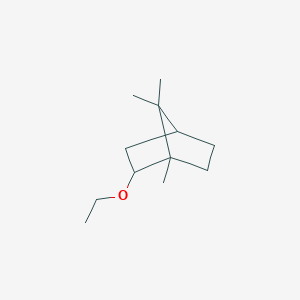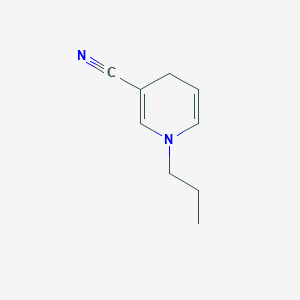
Nicotinonitrile, 1,4-dihydro-1-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinonitrile, 1,4-dihydro-1-propyl- is a chemical compound that belongs to the class of nicotinamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. Nicotinonitrile, 1,4-dihydro-1-propyl- has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of nicotinonitrile, 1,4-dihydro-1-propyl- is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways, such as the NF-κB pathway and the PI3K/Akt pathway. Nicotinonitrile, 1,4-dihydro-1-propyl- has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases.
Biochemische Und Physiologische Effekte
Nicotinonitrile, 1,4-dihydro-1-propyl- has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Nicotinonitrile, 1,4-dihydro-1-propyl- has also been shown to possess anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, nicotinonitrile, 1,4-dihydro-1-propyl- has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Nicotinonitrile, 1,4-dihydro-1-propyl- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of medicinal chemistry. However, there are also some limitations to using nicotinonitrile, 1,4-dihydro-1-propyl- in lab experiments. For example, the exact mechanism of action is not fully understood, and the compound may exhibit different effects depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of nicotinonitrile, 1,4-dihydro-1-propyl-. One potential direction is to investigate the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the compound's potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Furthermore, it may be useful to investigate the compound's potential use as a tool for studying various signaling pathways and enzymes.
Synthesemethoden
Nicotinonitrile, 1,4-dihydro-1-propyl- can be synthesized using various methods. One of the commonly used methods is the reaction of 1,4-dihydropyridine with propionitrile in the presence of a catalyst. Another method involves the reaction of nicotinamide with propionitrile under acidic conditions. The purity and yield of the synthesized compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Nicotinonitrile, 1,4-dihydro-1-propyl- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective effects. Nicotinonitrile, 1,4-dihydro-1-propyl- has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
19424-17-0 |
|---|---|
Produktname |
Nicotinonitrile, 1,4-dihydro-1-propyl- |
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
1-propyl-4H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H12N2/c1-2-5-11-6-3-4-9(7-10)8-11/h3,6,8H,2,4-5H2,1H3 |
InChI-Schlüssel |
RXJWXZQKQLUCNH-UHFFFAOYSA-N |
SMILES |
CCCN1C=CCC(=C1)C#N |
Kanonische SMILES |
CCCN1C=CCC(=C1)C#N |
Synonyme |
1,4-Dihydro-1-propylnicotinonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



